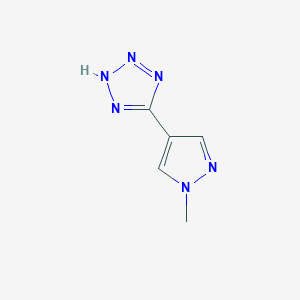![molecular formula C13H16N2O2 B7589640 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7589640.png)
3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol, also known as MOPEP, is a synthetic compound that has been widely used in scientific research. MOPEP belongs to the class of phenols, which are organic compounds that contain a hydroxyl group (-OH) attached to an aromatic ring.
Mecanismo De Acción
3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol selectively activates the α2-adrenergic receptor subtype by binding to the receptor and inducing a conformational change. This conformational change leads to the activation of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. The inhibition of adenylyl cyclase leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, which in turn leads to a decrease in protein kinase A (PKA) activity. The activation of MAPK pathways leads to the activation of various transcription factors, which regulate gene expression.
Biochemical and Physiological Effects:
The activation of α2-adrenergic receptors by 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol leads to various biochemical and physiological effects, including the inhibition of insulin secretion, the modulation of neurotransmitter release, and the regulation of blood pressure. 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol has been shown to inhibit insulin secretion by activating the α2-adrenergic receptor subtype in pancreatic β-cells. 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol has also been shown to modulate neurotransmitter release by activating the α2-adrenergic receptor subtype in the central nervous system. Finally, 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol has been shown to regulate blood pressure by activating the α2-adrenergic receptor subtype in the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol has several advantages and limitations for lab experiments. One advantage is its selectivity for the α2-adrenergic receptor subtype, which allows for the specific activation of this receptor subtype. Another advantage is its stability, which allows for long-term storage and use in experiments. One limitation is its solubility, which can limit its use in certain experimental conditions. Another limitation is its cost, which can be prohibitive for some research groups.
Direcciones Futuras
There are several future directions for the use of 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol in scientific research. One direction is the study of the role of α2-adrenergic receptors in various disease states, including diabetes, hypertension, and neurodegenerative diseases. Another direction is the development of new α2-adrenergic receptor agonists with improved selectivity and efficacy. Finally, the use of 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol in combination with other drugs or therapies may lead to new treatments for various diseases.
Métodos De Síntesis
The synthesis of 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol involves several steps. The first step is the protection of the hydroxyl group of 3-hydroxyacetophenone with a tert-butyldimethylsilyl (TBDMS) group. The second step involves the formation of an oxazoline ring by reacting the protected 3-hydroxyacetophenone with methylamine in the presence of an acid catalyst. The third step is the deprotection of the TBDMS group to yield 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol.
Aplicaciones Científicas De Investigación
3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol has been extensively used in scientific research as a tool to study the role of adrenergic receptors in various physiological processes. Adrenergic receptors are a class of G protein-coupled receptors that are activated by the neurotransmitter norepinephrine and epinephrine. 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol is a selective α2-adrenergic receptor agonist, which means it selectively activates the α2-adrenergic receptor subtype. The α2-adrenergic receptor is involved in various physiological processes, including blood pressure regulation, insulin secretion, and neurotransmitter release.
Propiedades
IUPAC Name |
3-[1-[(3-methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-6-13(17-15-9)8-14-10(2)11-4-3-5-12(16)7-11/h3-7,10,14,16H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVNVQHPIUCFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC(C)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589557.png)
![2-Methyl-4-[3-(1,2,4-triazol-1-yl)propanoylamino]benzoic acid](/img/structure/B7589562.png)

![4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid](/img/structure/B7589566.png)

![2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B7589598.png)
![2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7589614.png)
![1-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B7589615.png)

![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B7589632.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
![2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)